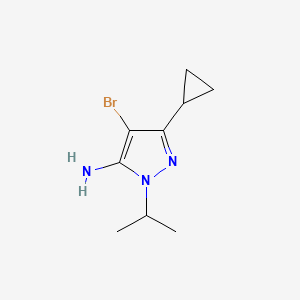

4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

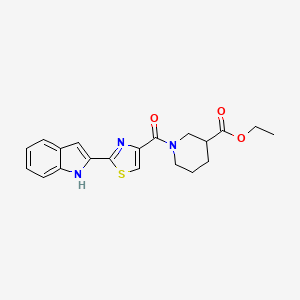

Vue d'ensemble

Description

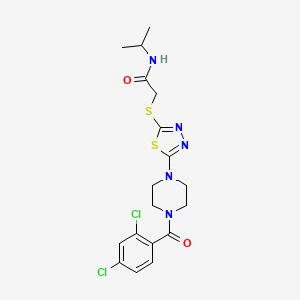

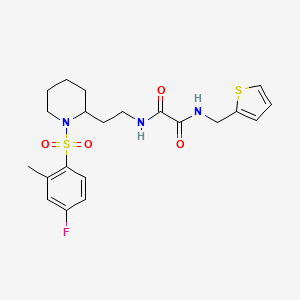

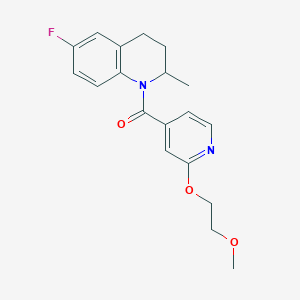

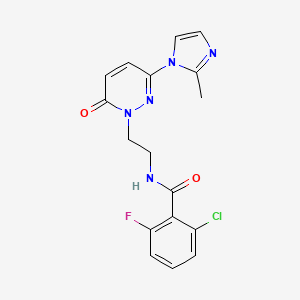

“4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, a cyclopropyl group, and a propan-2-yl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrazole ring, which is an aromatic system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could affect its boiling and melting points .Applications De Recherche Scientifique

Reactivity in Palladium-Catalyzed Arylations

Pyrazole derivatives, including those bearing cyclopropyl groups, are effectively used in palladium-catalyzed direct arylations. Such couplings utilize air-stable palladium catalysts and KOAc as a base, achieving regioselective C4-arylated pyrazoles without decomposing the cyclopropyl unit. This method tolerates a wide variety of functional groups, expanding the utility of pyrazole derivatives in synthesizing complex molecules (Sidhom et al., 2018).

Enol Lactone Synthesis

A novel synthetic route to enol lactones employs cyclic 1,3-dicarbonyl compounds and 4-bromo-3,5-dimethylpyrazoles. This process, facilitated by double catalytic activation with both Lewis acid and amine catalysts, provides an efficient method for generating structurally complex lactones, demonstrating the versatility of brominated pyrazoles in organic synthesis (Itoh & Kanemasa, 2003).

Domino Reactions in Aqueous Media

L-proline-catalyzed domino reactions in water form densely functionalized pyrazoles and bispyrazolyl propanoates from simple, acyclic materials. This process, which involves multiple bond-forming steps, highlights the potential of pyrazoles in green chemistry by employing water as a solvent and generating compounds with significant complexity (Prasanna et al., 2013).

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

The reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide leads to the formation of pyrazolo[4,3-b]pyridine nitriles and amides. This demonstrates the utility of brominated pyrazoles in constructing heterocyclic compounds, which are of interest for their potential biological activities (Yakovenko et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-5(2)13-9(11)7(10)8(12-13)6-3-4-6/h5-6H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUYODXWAUPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)C2CC2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-cyclopropyl-2-propan-2-ylpyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)

![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2698215.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2698227.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698229.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2698230.png)